molecular formula C9H11NO3 B1209628 N-(p-Ethoxyphenyl)formohydroxamic acid CAS No. 88751-11-5

N-(p-Ethoxyphenyl)formohydroxamic acid

Cat. No.: B1209628
CAS No.: 88751-11-5
M. Wt: 181.19 g/mol
InChI Key: FTCSYRJOUNYMJL-UHFFFAOYSA-N
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Description

N-(p-Ethoxyphenyl)formohydroxamic acid is a hydroxamic acid derivative characterized by a formohydroxamic acid (CONHOH) core substituted with a p-ethoxyphenyl group. Its molecular formula is C₉H₁₁NO₃ (monoisotopic mass: 137.048 g/mol), with the ethoxy (-OCH₂CH₃) moiety attached para to the hydroxamic acid group on the benzene ring . This structural configuration confers unique physicochemical properties, including solubility, acidity, and reactivity, which differentiate it from simpler hydroxamic acids like acetohydroxamic acid or formohydroxamic acid. The compound is synthesized via reactions involving nitrosoarenes and carbonyl substrates (e.g., glyoxylate) under controlled pH conditions , and its applications span medicinal chemistry (urease inhibition) and industrial processes (metal chelation) .

Properties

CAS No.

88751-11-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(4-ethoxyphenyl)carbamic acid

InChI

InChI=1S/C9H11NO3/c1-2-13-8-5-3-7(4-6-8)10-9(11)12/h3-6,10H,2H2,1H3,(H,11,12)

InChI Key

FTCSYRJOUNYMJL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)O

Synonyms

N-hydroxy-N-formyl-4-phenetidine
N-hydroxy-N-formyl-para-phenetidine
N-OH-FP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxamic acids share the general structure R-CONHOH, where the substituent R dictates their chemical and biological behavior. Below is a detailed comparison of N-(p-Ethoxyphenyl)formohydroxamic acid with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Water) pKa Key Applications
This compound C₉H₁₁NO₃ 181.19 Not reported ~9.0* Urease inhibition, metal chelation
Acetohydroxamic acid C₂H₅NO₂ 75.07 850 mg/mL 9.32–9.4 Urease inhibition (clinical use)
N-Phenylformohydroxamic acid C₇H₇NO₂ 137.14 Not reported ~8.5–9.0 Biochemical studies
N-(4-Biphenyl)formohydroxamic acid C₁₃H₁₁NO₂ 213.23 Low (organic solvents) N/A Research on nitroso-glyoxylate reactions

*Estimated based on structural similarity to acetohydroxamic acid .

Key Comparison Points

Structural Features :

  • This compound features a bulky p-ethoxyphenyl group, enhancing lipophilicity compared to smaller analogs like acetohydroxamic acid (methyl group) . This steric bulk may reduce solubility in polar solvents but improve membrane permeability in biological systems.
  • N-Phenylformohydroxamic acid lacks the ethoxy substituent, resulting in lower molecular weight and distinct electronic effects on the aromatic ring .

Synthetic Pathways :

  • N-(p-Ethoxyphenyl) derivatives are synthesized via β-lactam formation using ceric ammonium nitrate (CAN) in acetonitrile, achieving yields >80% under optimized conditions .
  • Acetohydroxamic acid is produced from hydroxylamine and ethyl acetate, a simpler route reflecting its less complex structure .

Reactivity and pH Dependence: Formohydroxamic acids derived from glyoxylate (e.g., N-(4-biphenyl)formohydroxamic acid) exhibit 10⁴-fold faster reactivity at neutral pH compared to acetohydroxamic acids, attributed to the electron-withdrawing effects of the formyl group enhancing nucleophilicity .

Biological Activity :

  • The N-hydroxyformamide moiety is critical for urease inhibition, as seen in acetohydroxamic acid (pKa ~9.4), which binds to nickel ions in the enzyme’s active site .
  • The p-ethoxyphenyl substituent could enhance lipophilicity , improving pharmacokinetic profiles compared to unsubstituted analogs, though this requires experimental validation.

Industrial Applications: Hydroxamic acids like this compound form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), making them effective in rare earth element flotation .

Research Findings and Data Highlights

  • Synthetic Efficiency : N-(p-Ethoxyphenyl)-β-lactam synthesis with CAN in acetonitrile achieves 81–87% yields , outperforming tetrahydrofuran (THF) due to better substrate solubility .
  • pH-Dependent Reactivity : At pH 7.0, glyoxylate-derived formohydroxamic acids react 10⁴ times faster than pyruvate-derived acetohydroxamic acids, highlighting the formyl group’s superiority in neutral environments .
  • Metal Chelation : Structural studies show that hydroxamic acids with aromatic substituents (e.g., p-ethoxyphenyl) adopt planar configurations in metal complexes, enhancing stability compared to aliphatic analogs .

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